molecular formula C17H8F6O2 B15334365 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 67810-63-3

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B15334365
CAS No.: 67810-63-3
M. Wt: 358.23 g/mol
InChI Key: PTIDILCMTSFARB-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to its indene-dione core structure combined with the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

67810-63-3

Molecular Formula

C17H8F6O2

Molecular Weight

358.23 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]indene-1,3-dione

InChI

InChI=1S/C17H8F6O2/c18-16(19,20)9-5-8(6-10(7-9)17(21,22)23)13-14(24)11-3-1-2-4-12(11)15(13)25/h1-7,13H

InChI Key

PTIDILCMTSFARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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